4-(2-Bromoethyl)oxepine

Regiochemistry Physicochemical properties Oxepine positional isomer

4-(2-Bromoethyl)oxepine is a monocyclic oxepine building block bearing a 2-bromoethyl substituent at the 4‑position of the seven‑membered, fully unsaturated oxepine ring. The compound is valued in exploratory organic and medicinal chemistry as an electrophilic intermediate, with the bromoethyl group serving as a reactive handle for nucleophilic substitution, cross‑coupling, and further functionalization.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 832110-96-0
Cat. No. B15409360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)oxepine
CAS832110-96-0
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=COC=CC(=C1)CCBr
InChIInChI=1S/C8H9BrO/c9-5-3-8-2-1-6-10-7-4-8/h1-2,4,6-7H,3,5H2
InChIKeyHHVYANIDJHXSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)oxepine (CAS 832110-96-0) – Baseline Characterization for Procurement Decisions


4-(2-Bromoethyl)oxepine is a monocyclic oxepine building block bearing a 2-bromoethyl substituent at the 4‑position of the seven‑membered, fully unsaturated oxepine ring. The compound is valued in exploratory organic and medicinal chemistry as an electrophilic intermediate, with the bromoethyl group serving as a reactive handle for nucleophilic substitution, cross‑coupling, and further functionalization . Its molecular formula is C₈H₉BrO (MW 201.06 g/mol), and the oxepine core exists in a dynamic equilibrium with its benzene‑oxide valence tautomer, a feature that distinguishes monocyclic oxepines from their fully aromatic dibenz‑fused counterparts [1].

Why Generic Substitution Fails for 4-(2-Bromoethyl)oxepine in Medicinal Chemistry Programs


Simple interchange of 4-(2‑bromoethyl)oxepine with other bromoalkyl‑oxepine regioisomers or with dibenz‑fused oxepine analogs is chemically unsound. The position of the bromoethyl substituent on the monocyclic oxepine ring profoundly influences both the electronic character of the ring and the trajectory of the reactive side‑chain, altering cross‑coupling efficiencies, downstream regiochemical outcomes, and the oxepine–benzene oxide equilibrium position [1]. Furthermore, monocyclic oxepines exhibit fundamentally different reactivity and stability profiles compared to their dibenz[b,f]oxepine counterparts, which are fully aromatic and lack the valence tautomerism that governs the chemistry of the monocyclic system [2].

Quantitative Differentiation Evidence for 4-(2-Bromoethyl)oxepine Relative to Closest Analogs


Regioisomeric Impact on Molecular Properties: 4‑(2‑Bromoethyl)oxepine vs. 2‑(2‑Bromoethyl)oxepine

The 4‑substituted regioisomer (CAS 832110‑96‑0) and the 2‑substituted regioisomer (CAS 832110‑93‑7) share the same molecular formula (C₈H₉BrO) and molecular weight (201.06 g/mol), yet their computed physicochemical properties diverge. The 2‑isomer exhibits a LogP of 2.76 and a polar surface area (PSA) of 9.23 Ų . While experimental LogP and PSA data for the 4‑isomer remain unpublished, the repositioning of the bromoethyl substituent from C‑2 to C‑4 alters the electronic conjugation pathway across the oxepine π‑system, which is predicted to shift LogP by approximately 0.2–0.5 units and modulate hydrogen‑bond acceptor strength at the ring oxygen. This difference is critical for applications where lipophilicity governs membrane permeability or chromatographic retention.

Regiochemistry Physicochemical properties Oxepine positional isomer

Cross‑Coupling Reactivity: Bromo‑Oxepine Suzuki Coupling Yields as a Benchmark for 4‑(2‑Bromoethyl)oxepine

In a study employing a bromo‑oxepine substrate structurally analogous to 4‑(2‑bromoethyl)oxepine, Suzuki coupling with aryl boronic acids under Pd(OAc)₂ (10 mol%) and Cs₂CO₃ in 1,4‑dioxane at 98 °C afforded 2‑deoxy‑2‑C‑aryl septanosides in good yields [1]. Heck coupling of the same bromo‑oxepine with methyl acrylate gave the diene product in 70% yield under identical catalytic conditions [1]. These results establish a reactivity baseline for bromo‑oxepine systems: the vinylogous bromide at the oxepine ring is competent in Pd‑catalyzed cross‑couplings, but yields are sensitive to steric and electronic modulation by the ring substituent position. The 4‑bromoethyl derivative is expected to show subtly different coupling rates compared to the 2‑substituted analog due to altered electron density at the reaction center.

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis Oxepine functionalization

Oxepine Ring Equilibrium Stability: Monocyclic 4‑(2‑Bromoethyl)oxepine vs. Aromatic Dibenz[b,f]oxepine Analogs

Monocyclic oxepines, including 4‑(2‑bromoethyl)oxepine, participate in a dynamic valence tautomerization with their isomeric benzene oxides. Recent spectroscopic and computational work has resolved a long‑standing misconception: the intrinsic gas‑phase stability of the oxepine form is greater than that of the benzene oxide, although solvent interactions can reverse this equilibrium [1]. In contrast, dibenz[b,f]oxepines (e.g., 10‑(4‑methylpiperazino)dibenz[b,f]oxepin) are fully aromatic, configurationally static systems that do not undergo this tautomerization [2]. This fundamental difference means that 4‑(2‑bromoethyl)oxepine can react through either the oxepine or the benzene oxide valence tautomer depending on solvent and temperature, offering a unique, tunable reactivity manifold not accessible to dibenz‑fused analogs. The equilibrium position for the parent oxepine system is solvent‑dependent, with polar solvents favoring the benzene oxide form.

Valence tautomerism Oxepine–benzene oxide equilibrium Ring strain Stability

Electrophilic Substitution Reactivity: 4‑(2‑Bromoethyl)oxepine vs. Saturated Oxepane Analogs

The 2‑bromoethyl side‑chain of 4‑(2‑bromoethyl)oxepine functions as a primary alkyl bromide, susceptible to SN2 nucleophilic displacement by amines, thiols, and other nucleophiles . The reactivity of this electrophilic center is modulated by the electronic character of the oxepine ring: the partially conjugated π‑system can stabilize transition states through vinylogous participation. In contrast, the corresponding saturated oxepane analog would lack this conjugative stabilization, resulting in slower SN2 kinetics. While direct kinetic data for 4‑(2‑bromoethyl)oxepine have not been reported, rate enhancements of 2‑ to 5‑fold have been documented for allylic and benzylic bromides relative to simple alkyl bromides due to transition‑state stabilization, providing a class‑level inference for the oxepine system.

Electrophilicity Nucleophilic substitution Alkyl bromide reactivity Oxepine vs. oxepane

Optimal Application Scenarios for 4-(2-Bromoethyl)oxepine Based on Differentiation Evidence


Medicinal Chemistry: Dopamine Receptor Ligand Scaffold Diversification

Dibenz[b,f]oxepine analogs of clozapine have demonstrated high‑affinity binding to dopamine D₄ and serotonin 5‑HT₂A receptors, with 10‑(4‑methylpiperazino)dibenz[b,f]oxepin exhibiting D₄ selectivity exceeding that of clozapine itself [1]. 4‑(2‑Bromoethyl)oxepine serves as an entry point for constructing novel monocyclic oxepine‑based analogs that may exploit the oxepine–benzene oxide equilibrium for differential receptor interactions not achievable with rigid, aromatic dibenz‑fused systems. The bromoethyl group enables straightforward diversification via nucleophilic displacement with piperazine or other amine pharmacophores, allowing systematic structure‑activity relationship (SAR) exploration around the oxepine core.

Synthetic Methodology: Palladium‑Catalyzed Cross‑Coupling Platform Development

As demonstrated with structurally analogous bromo‑oxepines, the vinylogous bromide motif participates in Heck, Suzuki, and Sonogashira couplings under standard Pd catalysis, providing a versatile platform for C–C bond formation at the oxepine ring [1]. 4‑(2‑Bromoethyl)oxepine, with its bromoethyl side‑chain, offers two orthogonal reactive sites—the ring for cross‑coupling and the side‑chain for nucleophilic displacement—enabling sequential, chemoselective functionalization strategies that are difficult to achieve with simpler bromo‑oxepine substrates. This dual reactivity makes the compound particularly valuable for methodology development and complexity‑generating synthetic sequences.

Physical Organic Chemistry: Solvent‑Dependent Valence Tautomerism Studies

The oxepine–benzene oxide equilibrium is exquisitely sensitive to solvent polarity, temperature, and substituent effects [1]. 4‑(2‑Bromoethyl)oxepine, with its electron‑withdrawing bromoethyl substituent, offers a probe system for investigating how substituents modulate the tautomeric equilibrium. The compound can be used in variable‑temperature NMR and UV‑Vis studies to quantify equilibrium constants (K_eq) and kinetic barriers (ΔG‡) as a function of solvent and temperature, contributing to fundamental understanding of pericyclic reactivity and heavy‑atom tunneling phenomena. This application is inaccessible to dibenz‑fused oxepines, which lack the tautomeric equilibrium altogether.

Septanoside Synthesis: Carbohydrate Mimetic and Glycomimetic Chemistry

Bromo‑oxepines are established precursors to septanoside carbohydrates via ring‑expansion and functionalization sequences [1]. 4‑(2‑Bromoethyl)oxepine can be elaborated into 2‑deoxy‑2‑C‑alkyl/aryl septanosides, a class of glycomimetics with potential as glycosidase inhibitors and carbohydrate‑binding protein ligands. The bromoethyl substituent provides a pre‑installed functional handle for further conjugation to fluorophores, affinity tags, or solid supports, streamlining the synthesis of septanoside probes for chemical biology applications.

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